molecular formula C16H17NO5S B3168533 N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 93009-67-7

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B3168533
CAS RN: 93009-67-7
M. Wt: 335.4 g/mol
InChI Key: RDECYXOGSNWEML-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as MGS, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Glycine and Its Biological Roles

Glycine as an Osmolyte and Cytoprotector

Glycine, an amino acid, plays critical roles in various biological processes. It acts as an osmolyte, helping plants and bacteria to cope with environmental stresses like drought and salinity. In animals, it participates in homocysteine metabolism in the liver and is considered a cytoprotector and methyl donor (Figueroa-Soto & Valenzuela-Soto, 2018).

Glycine in Sleep Quality Improvement

Glycine intake before bedtime has been shown to significantly improve subjective sleep quality, suggesting its role in neurotransmission and body temperature regulation (Bannai & Kawai, 2012).

Sulfonyl Compounds in Medicinal Chemistry

Biological Activities of Sulfonyl Compounds

N-sulfonylamino azinones, a class of sulfonyl compounds, have demonstrated a range of biological activities, including antihypertensive, anti-inflammatory, and anticancer effects. These findings highlight the potential of sulfonyl compounds in therapeutic development (Elgemeie, Azzam, & Elsayed, 2019).

properties

IUPAC Name

2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-12-3-9-15(10-4-12)23(20,21)17(11-16(18)19)13-5-7-14(22-2)8-6-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDECYXOGSNWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101203614
Record name N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93009-67-7
Record name N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93009-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101203614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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